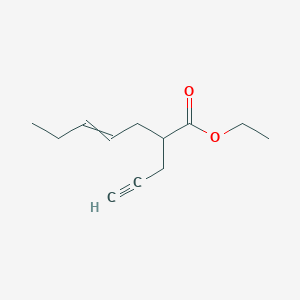
N-(2-Oxocyclohexyl)decanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxocyclohexyl)decanamide is a chemical compound with the molecular formula C16H29NO2 It is an amide derivative that features a decanamide backbone with a 2-oxocyclohexyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxocyclohexyl)decanamide typically involves the reaction of decanoic acid with 2-oxocyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Oxocyclohexyl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N-(2-Oxocyclohexyl)decanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-Oxocyclohexyl)decanamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors. Its effects are mediated through the formation of hydrogen bonds and hydrophobic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Isobutyl-2E-decenamide
- N-Isobutyl-decanamide
- 3-Oxo-N-(2-oxocyclohexyl)dodecanamide
Uniqueness
N-(2-Oxocyclohexyl)decanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
862587-64-2 |
|---|---|
Formule moléculaire |
C16H29NO2 |
Poids moléculaire |
267.41 g/mol |
Nom IUPAC |
N-(2-oxocyclohexyl)decanamide |
InChI |
InChI=1S/C16H29NO2/c1-2-3-4-5-6-7-8-13-16(19)17-14-11-9-10-12-15(14)18/h14H,2-13H2,1H3,(H,17,19) |
Clé InChI |
FRYXZDJVNMPBCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NC1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


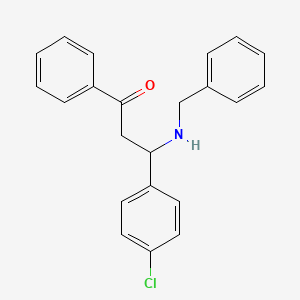
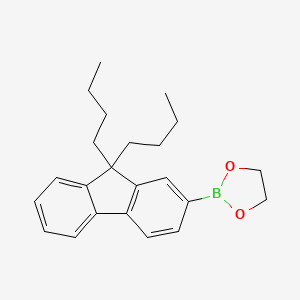


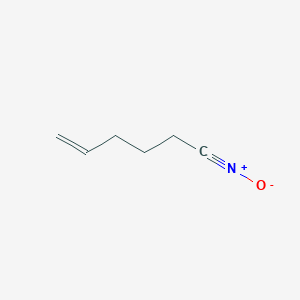
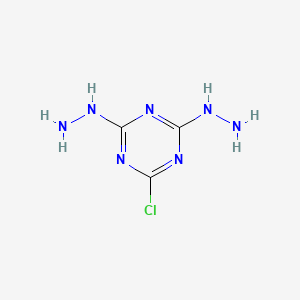
![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)


![1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane](/img/structure/B12537642.png)
![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
